molecular formula C21H27N5O2 B2971842 9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 923481-82-7

9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2971842
CAS RN: 923481-82-7
M. Wt: 381.48
InChI Key: PSJSGXXWCWIHIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2,4-dimethylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Affinity and Binding Modes at Adenosine Receptors

Research on related pyrimido- and tetrahydropyrazino[2,1-f]purinediones has shown that these compounds have significant affinities for adenosine receptors (ARs), which play crucial roles in various physiological processes. The binding affinities and selectivities of these compounds towards different AR subtypes have been explored, revealing insights into their potential therapeutic applications. Detailed analysis of the binding cavities within AR subtypes has helped in understanding the structural variations that influence the binding affinities of these compounds (Szymańska et al., 2016).

Synthesis and Pharmacological Evaluation

The synthesis of new derivatives, such as 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, has been explored to understand their pharmacological properties. These studies provide valuable information on the synthetic pathways and the potential biological activities of these compounds, which could be relevant for developing new drugs or research tools (Šimo et al., 1995).

Structural Analysis and Crystallography

Investigations into the structures of similar purine derivatives, such as 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, provide insights into the molecular configurations, hydrogen bonding, and crystal packing of these compounds. Such studies are fundamental for understanding the chemical and physical properties that govern the interactions of these compounds with biological targets (Larson et al., 1989).

Anti-inflammatory Activity

Research on substituted analogs based on the pyrimidopurinedione ring system has demonstrated anti-inflammatory activity in models of chronic inflammation. These findings suggest potential therapeutic applications for conditions characterized by inflammation, providing a basis for further exploration of these compounds in the context of inflammatory diseases (Kaminski et al., 1989).

Mechanism of Action

properties

IUPAC Name

9-(2,4-dimethylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-13(2)12-26-19(27)17-18(23(5)21(26)28)22-20-24(9-6-10-25(17)20)16-8-7-14(3)11-15(16)4/h7-8,11,13H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJSGXXWCWIHIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.